molecular formula C23H18Cl2N2O6 B5235257 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid

3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid

Cat. No.: B5235257
M. Wt: 489.3 g/mol
InChI Key: VNIXHMAQZRIRQI-UHFFFAOYSA-N
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Description

3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two 4-chlorophenoxyacetyl groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of 3,5-diaminobenzoic acid: The 4-chlorophenoxyacetic acid is then reacted with 3,5-diaminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A related compound used in the synthesis of various chemicals.

    3,5-diaminobenzoic acid: Another precursor used in the synthesis of similar compounds.

Uniqueness

3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid is unique due to its dual 4-chlorophenoxyacetyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

3,5-bis[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O6/c24-15-1-5-19(6-2-15)32-12-21(28)26-17-9-14(23(30)31)10-18(11-17)27-22(29)13-33-20-7-3-16(25)4-8-20/h1-11H,12-13H2,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIXHMAQZRIRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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